molecular formula C15H23N3O4 B13929557 Tert-butyl 5,6,7,8-tetrahydro-1,7-naphthyridin-3-ylcarbamate acetate

Tert-butyl 5,6,7,8-tetrahydro-1,7-naphthyridin-3-ylcarbamate acetate

Cat. No.: B13929557
M. Wt: 309.36 g/mol
InChI Key: JKOXDODAGKWMEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 5,6,7,8-tetrahydro-1,7-naphthyridin-3-ylcarbamate acetate is a chemical intermediate of interest to medicinal chemistry and drug discovery research. The 5,6,7,8-tetrahydro-1,7-naphthyridine scaffold is a privileged structure in pharmaceutical development, known for its role as a key component in bioactive molecules . For instance, this core structure is found in potent and selective inverse agonists of the retinoid-related orphan receptor γt (RORγt), a transcription factor that is a validated target for the treatment of various autoimmune diseases such as inflammatory bowel disease, rheumatoid arthritis, and psoriasis . The tert-butyl carbamate (Boc) group is a standard protecting group in organic synthesis, used to shield amines during multi-step synthetic sequences, which facilitates the production of complex target molecules . As a synthetic building block, this compound is strictly for laboratory research applications. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C15H23N3O4

Molecular Weight

309.36 g/mol

IUPAC Name

acetic acid;tert-butyl N-(5,6,7,8-tetrahydro-1,7-naphthyridin-3-yl)carbamate

InChI

InChI=1S/C13H19N3O2.C2H4O2/c1-13(2,3)18-12(17)16-10-6-9-4-5-14-8-11(9)15-7-10;1-2(3)4/h6-7,14H,4-5,8H2,1-3H3,(H,16,17);1H3,(H,3,4)

InChI Key

JKOXDODAGKWMEB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC(C)(C)OC(=O)NC1=CC2=C(CNCC2)N=C1

Origin of Product

United States

Preparation Methods

Formation of the Tetrahydro-1,7-naphthyridine Core

The tetrahydro-1,7-naphthyridine ring system is synthesized via cyclization reactions starting from appropriately substituted pyridine and related precursors. According to European Patent EP1235828A1, intermediates such as 3-(5,6,7,8-tetrahydro--naphthyridin-2-yl)-N-Boc-propylamine are prepared through multi-step syntheses involving Boc-protected amines and subsequent cyclization under acidic conditions.

Introduction of the tert-Butyl Carbamate Group

The tert-butyl carbamate (Boc) group is introduced to protect the amine functionality at the 3-position of the tetrahydro-naphthyridine. This is typically achieved by reacting the free amine with di-tert-butyl dicarbonate under basic conditions. The Boc group stabilizes the intermediate and facilitates further transformations.

In one documented procedure, the Boc derivative is treated with acids such as hydrogen chloride gas in ethyl acetate, trifluoroacetic acid in methylene chloride, or aqueous sulfuric acid to effect deprotection or salt formation.

Preparation of the Acetate Salt

The final compound is isolated as an acetate salt by treatment with acetic acid or acetic acid derivatives. This step improves compound stability and solubility for further applications.

Representative Experimental Data and Yields

The following table summarizes key steps, reagents, conditions, and yields reported in the literature:

Step Starting Material / Intermediate Reagents / Conditions Product / Intermediate Yield (%) Notes
1 Boc-protected amine derivative (e.g., Boc-propylamine) Acid treatment (HCl gas in EtOAc, TFA in CH2Cl2, H2SO4) This compound Not specified Melting point 66.0-68.5°C reported
2 tert-butyl [(3S)-2-oxo-6-phenoxy-1,2,3,4-tetrahydro-1,8-naphthyridin-3-yl]carbamate Reaction with phosphorus pentasulfide in THF at 70°C tert-butyl [(3S)-6-phenoxy-2-thioxo-1,2,3,4-tetrahydro-1,8-naphthyridin-3-yl]carbamate 76 Purified by silica gel chromatography
3 tert-butyl [(3S)-6-phenoxy-2-thioxo-1,2,3,4-tetrahydro-1,8-naphthyridin-3-yl]carbamate Reaction with formic hydrazide and acetic acid in cyclohexanol at 160°C 3-phenoxy-5,6-dihydro-triazolo[4,3-a]naphthyridin-6-yl carbamate 67 Isolated as light brown foam

Analytical Characterization Supporting Preparation

  • Melting Point: The acetate salt form exhibits a melting point of 66.0-68.5°C, consistent with purity and identity confirmation.
  • Nuclear Magnetic Resonance (NMR): Proton NMR data show characteristic signals for aromatic and aliphatic protons, confirming the tetrahydro-naphthyridine framework and tert-butyl carbamate group.
  • Mass Spectrometry (MS): Molecular ion peaks corresponding to the expected molecular weights of intermediates and final compounds confirm successful synthesis steps.
  • Chromatography: Purification via silica gel chromatography with ethyl acetate/petroleum ether gradients is common to isolate pure products.

Chemical Reactions Analysis

tert-Butyl (5,6,7,8-tetrahydro-1,7-naphthyridin-3-yl)carbamate acetate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl (5,6,7,8-tetrahydro-1,7-naphthyridin-3-yl)carbamate acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (5,6,7,8-tetrahydro-1,7-naphthyridin-3-yl)carbamate acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Rotigotine (5,6,7,8-Tetrahydro-6-[propyl(2-(2-thienyl)ethyl)amino]-1-naphthalenol)

Structural Similarities :

  • Both compounds feature a tetrahydro-naphthalene/naphthyridine backbone, enabling similar conformational constraints .
    Differences :
  • Functional groups: Rotigotine contains a thienyl-ethylamino side chain and a phenolic hydroxyl group, whereas the target compound has a tert-butyl carbamate and acetate.
  • Applications : Rotigotine is a dopamine agonist used in Parkinson’s disease, while the target compound’s pharmacological profile remains underexplored.

Retinyl Acetate

Structural Similarities :

  • Both compounds include an acetate group, which can enhance solubility or act as a prodrug moiety .
    Differences :
  • Core structure: Retinyl acetate is derived from retinol (vitamin A), featuring a polyene chain, while the target compound’s naphthyridine core is aromatic and nitrogenated.
  • Stability: The tert-butyl carbamate in the target compound is more hydrolytically stable than Retinyl acetate’s ester, which readily converts to retinol in vivo .
  • Biological role : Retinyl acetate functions in vision and cellular differentiation, whereas the target compound’s activity is likely modulated by its heterocyclic scaffold.

TTNPB (4-[(E)-2-(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)-1-propenyl]benzoic acid)

Structural Similarities :

  • Both contain a tetrahydro-naphthalene derivative, though TTNPB’s scaffold is fully saturated and methyl-substituted .
    Differences :
  • Functional groups: TTNPB has a carboxylic acid group for strong receptor binding (retinoic acid receptor agonist), while the target compound’s carbamate and acetate may limit direct receptor interactions.
  • Lipophilicity : The tert-butyl group in the target compound increases logP compared to TTNPB’s polar carboxylic acid.

Data Table: Comparative Analysis

Property Target Compound Rotigotine Retinyl Acetate TTNPB
Core Structure Tetrahydro-1,7-naphthyridine Tetrahydro-1-naphthalenol Retinol derivative Tetrahydro-naphthalene
Key Functional Groups Tert-butyl carbamate, acetate Thienyl-ethylamino, hydroxyl Acetate, polyene chain Carboxylic acid, propenyl
Molecular Weight (g/mol) ~350 (estimated) 315.47 328.49 348.48
Solubility Moderate (acetate enhances aqueous) Low (lipophilic) Low (ester) Low (acidic group)
Biological Role Underexplored (potential kinase inhibitor) Dopamine agonist Vitamin A prodrug Retinoic acid receptor agonist

Research Findings and Implications

  • Metabolic Stability : The tert-butyl carbamate group in the target compound likely confers resistance to enzymatic hydrolysis compared to ester-containing analogs like Retinyl acetate .
  • Receptor Binding : The naphthyridine core may mimic purine or pyridine motifs in kinase inhibitors, suggesting utility in oncology or inflammation (unlike Rotigotine’s neurological focus) .
  • Synergies with Acetate : The acetate moiety could facilitate salt formation for improved formulation, a strategy less common in TTNPB or Rotigotine .

Biological Activity

Tert-butyl 5,6,7,8-tetrahydro-1,7-naphthyridin-3-ylcarbamate acetate (CAS No. 1253790-48-5) is a compound of significant interest in pharmacological research due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C13H19N3O2
  • Molecular Weight : 249.31 g/mol
  • CAS Number : 1253790-48-5
  • Purity : Typically ≥ 95%

The compound features a naphthyridine core, which is known for various biological activities including antimicrobial and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that naphthyridine derivatives exhibit notable antimicrobial effects. In a study evaluating various naphthyridine compounds, several showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives similar to this compound demonstrated minimum inhibitory concentrations (MICs) in the range of 0.5 to 4 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Properties

Naphthyridine derivatives have also been linked to anti-inflammatory effects. One study reported that compounds with similar structures inhibited the production of pro-inflammatory cytokines in vitro. The mechanisms involved include the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) pathways . Such activities suggest potential applications in treating inflammatory diseases.

The biological activity of this compound can be attributed to its interaction with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes like COX-2 which play a crucial role in inflammatory responses.
  • Cytokine Modulation : By modulating cytokine release, this compound could potentially reduce inflammation and pain associated with various conditions.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various naphthyridine derivatives including this compound. The results indicated that this compound exhibited potent activity against Candida albicans and Aspergillus niger, with MIC values comparable to standard antifungal agents .

Anti-inflammatory Research

In another investigation focusing on anti-inflammatory properties, the compound was tested in a murine model of acute inflammation. The results showed a significant reduction in paw edema when treated with this compound compared to controls. This suggests its potential utility in managing inflammatory conditions .

Data Summary Table

Property Value
Molecular FormulaC13H19N3O2
Molecular Weight249.31 g/mol
CAS Number1253790-48-5
Purity≥ 95%
Antimicrobial MIC (S. aureus)0.5 - 4 µg/mL
Anti-inflammatory Edema ReductionSignificant in murine model

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing tert-butyl 5,6,7,8-tetrahydro-1,7-naphthyridin-3-ylcarbamate acetate to maximize yield?

  • Methodological Answer : Synthesis often employs carbamate-protected intermediates and tert-butyl acetate as a solvent or reagent. A validated approach involves oxidation using iodoxybenzoic acid (IBX) in ethyl acetate under reflux (85°C for 2.25 hours), as demonstrated in analogous tetrahydro-naphthyridine syntheses . Key parameters include stoichiometric ratios (e.g., 3:1 IBX:substrate) and inert atmosphere to prevent side reactions. Post-synthesis purification via column chromatography (silica gel, gradient elution) ensures high purity.

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

  • Methodological Answer : Use a combination of:

  • GC/MS to confirm molecular weight and detect volatile impurities (e.g., residual solvents like tert-butyl acetate) .
  • HPLC with UV/Vis detection (C18 column, acetonitrile/water mobile phase) to assess purity ≥95%, as required for pharmacological intermediates .
  • NMR (¹H/¹³C) to verify regioselectivity of carbamate protection and acetate positioning, particularly for distinguishing 1,7-naphthyridine isomers .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer : Stability studies should include:

  • Temperature testing (e.g., -20°C vs. 4°C) to monitor degradation via HPLC. Tert-butyl esters are prone to hydrolysis in humid environments; thus, desiccants and airtight glass containers are recommended .
  • Light exposure assays (UV-Vis spectroscopy) to detect photolytic byproducts, as seen in structurally related tert-butyl carbamates .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data for carbamate derivatives of tetrahydro-naphthyridines?

  • Methodological Answer : Discrepancies in crystal structure reports (e.g., bond angles, packing motifs) can arise from polymorphic variations. Use single-crystal X-ray diffraction with low-temperature (100 K) data collection to minimize thermal motion artifacts. Compare results with computational models (DFT or molecular dynamics) to validate hydrogen-bonding patterns, as demonstrated in tert-butyl carbamate studies .

Q. How can reaction mechanisms for tert-butyl carbamate formation/cleavage be experimentally validated?

  • Methodological Answer : Employ isotopic labeling (e.g., ¹⁸O in tert-butyl acetate) to track oxygen transfer during carbamate formation. For cleavage studies (e.g., acidolysis), use kinetic profiling (NMR time-course experiments) to identify intermediates and rate-determining steps. Mechanistic insights from analogous IBX-mediated oxidations suggest radical intermediates, which can be probed via EPR spectroscopy .

Q. What pharmacological screening approaches are suitable for evaluating tetrahydro-naphthyridine carbamates?

  • Methodological Answer : Prioritize target-based assays (e.g., enzyme inhibition or receptor binding) due to structural similarity to bioactive naphthyridines. For example:

  • PPARα/β agonism assays using luciferase reporter constructs in cell lines, as applied to tetrahydro-naphthalene derivatives .
  • CYP450 inhibition studies to assess metabolic interactions, given the compound’s potential as a drug intermediate .

Q. How can conflicting purity data from different suppliers be reconciled?

  • Methodological Answer : Cross-validate purity claims using orthogonal methods:

  • Elemental analysis (C/H/N) to confirm stoichiometry.
  • Mass spectrometry (HRMS) to detect trace impurities (e.g., deprotected intermediates).
  • Batch-to-batch reproducibility testing (≥3 independent syntheses) to identify protocol-dependent variability .

Methodological Notes

  • Synthetic Optimization : Balance yield and purity by adjusting reaction time and IBX equivalents .
  • Structural Analysis : Prioritize high-field NMR (500 MHz+) for resolving overlapping signals in tetrahydro-naphthyridine cores .
  • Data Interpretation : Use multivariate analysis (e.g., PCA) to correlate synthesis conditions with analytical outcomes, minimizing subjective bias.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.